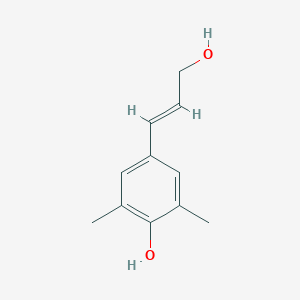
4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol is an organic compound with the molecular formula C11H14O2. It is structurally related to phenol and contains a hydroxyprop-1-en-1-yl group attached to the phenol ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol typically involves the reaction of 2,6-dimethylphenol with an appropriate aldehyde or ketone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the aldol condensation and dehydration steps. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the hydroxyprop-1-en-1-yl group to a single bond, forming saturated alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Saturated alcohols and alkanes.
Substitution: Halogenated phenols, nitrophenols, and other substituted phenolic derivatives.
科学的研究の応用
4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various chemical reactions and studies involving phenolic compounds.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties. It is used in studies related to cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and treatments. Its antioxidant properties make it a candidate for research in preventing oxidative stress-related diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials. Its chemical stability and reactivity make it valuable in manufacturing processes.
作用機序
The mechanism of action of 4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing its reactivity and interactions with other molecules. In biological systems, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues. Additionally, its ability to undergo electrophilic aromatic substitution allows it to interact with enzymes and receptors, modulating their activity.
類似化合物との比較
4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol can be compared with other similar compounds, such as:
4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: This compound has a methoxy group instead of a dimethyl group, which can influence its reactivity and biological activity.
Sinapyl alcohol: Structurally related to cinnamic acid, sinapyl alcohol is a precursor to lignin and lignans. It has different functional groups that affect its chemical behavior and applications.
Coniferyl alcohol: Another phenolic compound with a similar structure, coniferyl alcohol is involved in the biosynthesis of lignin and has distinct chemical properties.
特性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C11H14O2/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h3-4,6-7,12-13H,5H2,1-2H3/b4-3+ |
InChIキー |
HGZOXSZWGQGXJD-ONEGZZNKSA-N |
異性体SMILES |
CC1=CC(=CC(=C1O)C)/C=C/CO |
正規SMILES |
CC1=CC(=CC(=C1O)C)C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




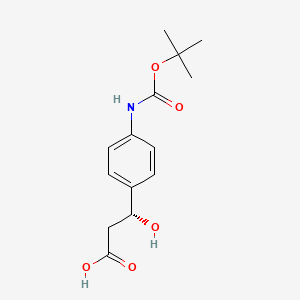
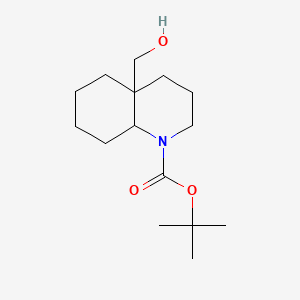
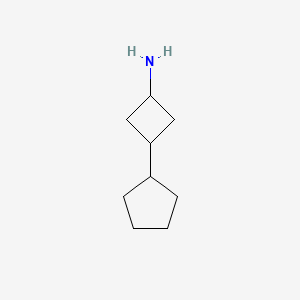

![1,3-dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13570925.png)
![[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13570931.png)



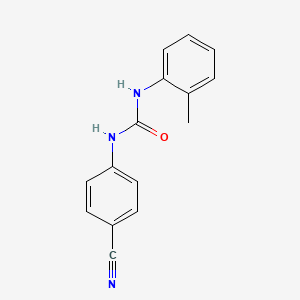
![tert-Butyl (6R,7R)-6-((tert-butoxycarbonyl)amino)-7-hydroxy-1-isopropyl-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13570964.png)

